molecular formula C11H19NO2 B14347938 1,3-Di-tert-butylazetidine-2,4-dione CAS No. 92014-33-0

1,3-Di-tert-butylazetidine-2,4-dione

Cat. No.: B14347938
CAS No.: 92014-33-0
M. Wt: 197.27 g/mol
InChI Key: DFDDXBPPRJKQSU-UHFFFAOYSA-N
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Description

1,3-Di-tert-butylazetidine-2,4-dione is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of two tert-butyl groups attached to the nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4. The unique structure of this compound imparts it with distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butylazetidine-2,4-dione can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, has been reported to enhance the efficiency of the synthesis process . The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butylazetidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbonyl groups and the nitrogen atoms in the azetidine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Properties

CAS No.

92014-33-0

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1,3-ditert-butylazetidine-2,4-dione

InChI

InChI=1S/C11H19NO2/c1-10(2,3)7-8(13)12(9(7)14)11(4,5)6/h7H,1-6H3

InChI Key

DFDDXBPPRJKQSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)N(C1=O)C(C)(C)C

Origin of Product

United States

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